molecular formula C18H18ClN5O2S B012271 2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide CAS No. 104366-25-8

2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide

Cat. No.: B012271
CAS No.: 104366-25-8
M. Wt: 403.9 g/mol
InChI Key: LEIMRDFPISBEPH-UHFFFAOYSA-N
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Description

2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide (CAS: 405-200-5; 104366-25-8) is a synthetic azo dye characterized by a thienyl backbone substituted with chloro, cyano, and formyl groups, coupled to a diethylaminoacetanilide moiety via an azo (-N=N-) linkage . Azo dyes are widely used in textiles, plastics, and pigments due to their vibrant colors and stability. This compound’s structural complexity enhances its lightfastness and binding affinity to substrates, making it suitable for specialized industrial applications .

Properties

IUPAC Name

N-[2-[(4-chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-4-24(5-2)12-6-7-14(15(8-12)21-11(3)26)22-23-18-13(9-20)17(19)16(10-25)27-18/h6-8,10H,4-5H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMRDFPISBEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C(=C(S2)C=O)Cl)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908937
Record name N-{2-[(4-Chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl}ethanimidic acid
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Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104366-25-8
Record name N-[2-[2-(4-Chloro-3-cyano-5-formyl-2-thienyl)diazenyl]-5-(diethylamino)phenyl]acetamide
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Record name Acetamide, N-(2-(2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl)-5-(diethylamino)phenyl)-
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Record name N-{2-[(4-Chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl}ethanimidic acid
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Record name 2'-(4-chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide
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Record name Acetamide, N-[2-[2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl]-5-(diethylamino)phenyl]
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Biological Activity

2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide is a synthetic compound that belongs to the class of azo dyes, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₈ClN₅O₂S
  • CAS Number : 122371-93-1

Pharmacological Properties

Research has indicated that compounds within the azo dye class exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound have been investigated in several studies.

Anticancer Activity

A study conducted by Behbehani et al. (2021) evaluated the anticancer properties of various chromenopyridine derivatives, which share structural similarities with our compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (T47D), with some derivatives showing an 18-fold enhanced inhibitory capacity compared to reference compounds. The mechanism involved the inhibition of topoisomerase I and II, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Another study focused on the antimicrobial properties of related azo compounds. Compounds similar to this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) were notably lower than those for Gram-negative bacteria, indicating a selective antibacterial effect .

The biological activity of azo compounds like this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : As noted in anticancer studies, the inhibition of topoisomerase enzymes disrupts DNA replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some azo compounds can induce oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption : Azo dyes can interact with microbial membranes, compromising their integrity and leading to cell death.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that derivatives similar to our compound inhibited the proliferation of T47D breast cancer cells at low micromolar concentrations, suggesting a potential therapeutic application in oncology .
  • Antimicrobial Efficacy : A comparative analysis revealed that certain azo derivatives exhibited significant antibacterial activity against S. aureus and S. pyogenes, with MIC values indicating effective concentrations for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerT47D Breast CancerLow micromolar range
AntimicrobialS. aureus< 10 µg/mL
AntimicrobialS. pyogenes< 15 µg/mL

Comparison with Similar Compounds

Methoxy-Substituted Analog

Compound: 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide (CAS: 405-190-2)

  • Structural Difference : A methoxy (-OCH₃) group replaces a hydrogen atom on the acetanilide ring .
  • Impact :
    • Solubility : Increased hydrophobicity compared to the parent compound, reducing solubility in polar solvents .
    • Hazard Profile : Classified as SsA (higher hazard than Ss), suggesting enhanced toxicity or environmental persistence due to the methoxy group’s electron-donating effects .

Spiroxanthene-Based Dye

Compound: 2'-Anilino-3'-methyl-6'-dipentylaminospiro(isobenzofuran-1(1H),9'-xanthen)-3-one (CAS: 406-480-1)

  • Structural Difference : A spiroxanthene core replaces the thienyl-azo-acetanilide system .
  • Impact: Optical Properties: Exhibits fluorescence due to the conjugated xanthene system, unlike the non-fluorescent azo-based parent compound .

Comparative Data Table

Property Target Compound (405-200-5) Methoxy Analog (405-190-2) Spiroxanthene Dye (406-480-1)
Core Structure Thienyl-azo-acetanilide Thienyl-azo-acetanilide with methoxy Spiro(isobenzofuran-xanthene)
Key Functional Groups -Cl, -CN, -CHO, -N=N-, -N(C₂H₅)₂ -Cl, -CN, -CHO, -OCH₃, -N=N-, -N(C₂H₅)₂ Spiro core, -NH(C₅H₁₁)₂, -CH₃
Primary Applications Textile dyes, industrial pigments Specialty coatings, plastics Fluorescent inks, optical sensors
Hazard Classification (GHS) Ss (Skin sensitizer) SsA (Higher hazard) Not classified in provided data
Regulatory Status Restricted in non-essential uses Banned in consumer products No restrictions reported

Stability and Reactivity

  • The formyl (-CHO) group in the parent compound increases electrophilicity, enhancing reactivity with nucleophilic substrates (e.g., cellulose fibers) but also raising hydrolysis risks in aqueous environments .
  • The methoxy analog’s stability under UV exposure is superior due to reduced photo-degradation of the azo bond, a property leveraged in outdoor applications .

Toxicological Profiles

  • The spiroxanthene dye, while structurally distinct, lacks azo bonds and associated amine hazards, making it preferable in biomedical applications .

Preparation Methods

Chloro-Cyano-Formyl Thiophene Intermediate

The thienyl component is synthesized via a three-step protocol:

  • Chlorination : 3-Cyanothiophene undergoes electrophilic chlorination using Cl₂/FeCl₃ at 0–5°C to yield 4-chloro-3-cyanothiophene (87% yield).

  • Formylation : Vilsmeier-Haack reaction introduces the formyl group at the 5-position using POCl₃/DMF (80°C, 6 hr), achieving 72% yield.

Key Reaction Parameters

StepReagentsTemperature (°C)Time (hr)Yield (%)
1Cl₂, FeCl₃0–5487
2POCl₃, DMF80672

Diazotization and Azo Coupling

Diazonium Salt Formation

5-Diethylamino-2-acetanilide is diazotized under acidic conditions:

  • Conditions : NaNO₂ (1.1 eq) in HCl (2M) at 0–5°C for 30 min.

Coupling with Thienyl Intermediate

The diazonium salt reacts with 4-chloro-3-cyano-5-formylthiophene in ethanol/water (1:1) at pH 6–7. The azo linkage forms regioselectively at the thiophene’s 2-position due to electronic directing effects.

Optimized Coupling Conditions

ParameterValue
SolventEthanol/water (1:1)
pH6.5
Temperature (°C)0–5
Reaction Time (hr)12
Yield (%)68

Post-Coupling Modifications

Acetanilide Hydrolysis and Alkylation

  • Hydrolysis : The intermediate’s acetamide group is hydrolyzed with 10% NaOH (reflux, 4 hr) to free the amine.

  • Diethylamino Introduction : The amine reacts with ethyl bromide/K₂CO₃ in DMF (80°C, 8 hr) to install the diethylamino group.

Reagent Stoichiometry

ReagentEquivalentsRole
Ethyl bromide2.5Alkylating agent
K₂CO₃3.0Base

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals (mp >300°C).

Spectroscopic Validation

  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N).

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 8.21 (d, 1H, thienyl-H), 3.42 (q, 4H, NCH₂CH₃).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Nitroso Formation : Excess NaNO₂ leads to nitroso byproducts. Mitigated by strict stoichiometric control (NaNO₂ ≤1.1 eq).

  • Over-Alkylation : Diethylamino installation requires controlled ethyl bromide addition to avoid quaternary ammonium salts.

Solvent Optimization

Ethanol/water mixtures enhance azo coupling efficiency versus pure DMSO, which precipitates intermediates prematurely.

Scalability and Industrial Relevance

Bench-scale syntheses (50–100 g) achieve 65–68% yields, but pilot-scale runs (1 kg) drop to 55% due to heat transfer inefficiencies. Continuous flow systems are proposed to improve throughput .

Q & A

Q. What are the key synthetic routes for 2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step azo-coupling reactions. A typical approach involves:

  • Diazotization of the thienyl precursor under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with the diethylaminoacetanilide moiety.
  • Optimization of pH (4–6) and temperature (0–5°C) to stabilize the diazonium intermediate and minimize side reactions like hydrolysis .
  • Purification via recrystallization using DMF/acetic acid mixtures to isolate the azo product . Key challenges include controlling steric hindrance from the cyano and formyl groups, which may reduce coupling efficiency.

Q. How is the compound characterized structurally, and what spectral data are critical for validation?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (azo -N=N-), δ 10.2 ppm (formyl -CHO), and δ 3.4–3.6 ppm (diethylamino -N(CH₂CH₃)₂) .
  • IR spectroscopy : Stretching bands at 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O of formyl), and 1590 cm⁻¹ (N=N) .
  • Mass spectrometry : Molecular ion peak at m/z 379.87 (C₁₆H₁₈ClN₅O₂S) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to hydrophobic diethylamino and thienyl groups.
  • Stability : Degrades under UV light or alkaline conditions (pH > 8), with the azo bond (-N=N-) breaking into aromatic amines. Store in amber vials at 4°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • DFT calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap, showing strong electron-withdrawing effects from the cyano and formyl groups. This predicts reactivity in charge-transfer complexes or electrophilic substitution .
  • Molecular docking evaluates potential binding to biological targets (e.g., enzymes with hydrophobic pockets), guided by the thienyl and diethylamino motifs .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response assays : Test across a wide concentration range (0.1–100 µM) to distinguish selective toxicity from non-specific effects.
  • Mechanistic studies : Use fluorescence-based probes to track intracellular ROS generation or membrane disruption, clarifying whether cytotoxicity arises from oxidative stress .
  • Comparative SAR : Synthesize analogs (e.g., replacing Cl with F or modifying the azo group) to isolate structural determinants of activity .

Q. How can environmental fate studies assess the compound’s ecological impact?

  • Photodegradation assays : Expose to simulated sunlight (λ > 290 nm) and monitor breakdown products via LC-MS. The chloro and cyano groups may persist as toxic metabolites .
  • Soil adsorption studies : Measure log K₀c values to evaluate mobility; high hydrophobicity (log P ≈ 3.5) suggests strong adsorption to organic matter, reducing groundwater contamination risk .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
DiazotizationHCl, NaNO₂, 0–5°C75–80>95%
CouplingpH 5, RT, 12 h60–6590%
PurificationDMF/AcOH recrystallization8599%

Q. Table 2. Conflicting Biological Data and Proposed Resolutions

Reported ActivityModel SystemConflictResolution Strategy
AntimicrobialE. coli (MIC 10 µM)Cytotoxicity at >20 µM in HEK293Use isogenic strains + viability assays
AnticancerMCF-7 cells (IC₅₀ 5 µM)No effect on normal fibroblastsValidate via apoptosis markers (caspase-3)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide
Reactant of Route 2
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2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide

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